molecular formula C12H11N B1608797 3-(3-Methylphenyl)pyridine CAS No. 4385-67-5

3-(3-Methylphenyl)pyridine

Cat. No. B1608797
CAS RN: 4385-67-5
M. Wt: 169.22 g/mol
InChI Key: LONDBHTYIYKOCM-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)pyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a six-membered heterocyclic compound .


Synthesis Analysis

The synthesis of highly substituted pyridines, such as 3-(3-Methylphenyl)pyridine, can be achieved through the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone in the presence of FeCl3 under air . This transformation allows FeCl3 to act as both an acid catalyst and an oxidant for the intermediate dihydropyridine . The substituents can be easily modified by altering the substrates to obtain tri- and tetraarylpyridines .


Molecular Structure Analysis

The molecular structure of 3-(3-Methylphenyl)pyridine consists of a pyridine ring attached to a methylphenyl group . The exact mass and monoisotopic mass of the compound are 169.089149355 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 3-(3-Methylphenyl)pyridine primarily involve the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone . In this transformation, FeCl3 acts as both an acid catalyst and an oxidant for the intermediate dihydropyridine .


Physical And Chemical Properties Analysis

3-(3-Methylphenyl)pyridine has a molecular weight of 169.22 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 155 . The compound has one rotatable bond .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyridine and its analogs are a precious source of clinically useful agents in medicinal chemistry research .
    • Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
    • Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .
    • Many vitamins, such as pyridoxine, niacin, and nicotine, have high potency and selectivity in many biological systems .
  • Anticancer Properties

    • A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines .
    • These substituted compounds exhibited promising anti-proliferative activity .
  • Biomedical Applications

    • More than 300,000 1H-pyrazolo [3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
  • Synthesis of Biologically Active Compounds

    • The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date .
  • Pyridinium Salts

    • Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
    • Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .
    • This review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic .
  • 1H-Pyrazolo[3,4-b]pyridines

    • More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
  • Agrochemicals

    • Pyridine is a key component in over 95 agrochemical products, making it the most commercially successful heterocycle in the synthesis of plant protection chemicals in the 21st century .
    • The pyridine fragment can modify the properties of compounds, sometimes changing their application, and can be a unique pharmacophore .
    • In 2013, 8 plant protection compounds containing the pyridine ring in their structure were among the top 45 agrochemicals with total sales of $5 billion, which is about 10% of the world agrochemical market .
  • Synthesis of Biologically Active Compounds

    • The pyridine molecule is very similar to the molecule of benzene as a result of which it is often used to imitate its structure in bioisosteric analogs .
    • The pyridine fragment has a number of peculiar properties that are used in the design of biologically active substances .
    • Pyridine has a basic character, its molecule is polar, less hydrophobic, and is resistant to oxidases .
  • Cross-Coupling Reactions

    • Cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents in the presence of Pd (OAc) 2 and ( o -tolyl) 3 P provides useful biaryl building blocks .
    • Additionally, the catalytic system was also suited well for the coupling reaction of benzyl halides with pyridyl aluminum reagents to afford a series of pyridylarylmethanes .

properties

IUPAC Name

3-(3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDBHTYIYKOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399707
Record name 3-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)pyridine

CAS RN

4385-67-5
Record name 3-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(3-methylphenyl)-pyridine was prepared from 81.5 g (0.52 mol) 3-bromopyridine and 120 g (0.70 mol) 3-bromo-toluene as described for the preparation of 3-(3-methoxyphenyl)-pyridine. (Example I7.) B.p. 87° /0.05 mmHg. Yield 61.7 g (69%).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
U Hacksell, LE Arvidsson, U Svensson… - Journal of Medicinal …, 1981 - ACS Publications
Thirty compounds related to the selective dopamine-autoreceptor agonist 3-(3-hydroxyphenyl)-lV-n-propylpiperidine have been synthesized and tested for central dopamine-…
Number of citations: 131 pubs.acs.org
P Cozzi, G Carganico, D Fusar… - Journal of medicinal …, 1993 - ACS Publications
A series of derivatives of 4-phenyl-l, 4-dihydropyridine bearing imidazol-l-yl or pyridin-3-yl moieties on the phenyl ring were synthesized with the aim of combining Ca2+ antagonism and …
Number of citations: 143 pubs.acs.org
CH Xing, JR Lee, ZY Tang, JR Zheng… - Advanced Synthesis & …, 2011 - Wiley Online Library
Room temperature nickel(II) complexes [(4‐MeOC 6 H 4 )Ni(PCy 3 ) 2 OTs and Ni(PCy 3 ) 2 X 2 (X=Cl, Br)]‐catalyzed cross‐coupling reactions of aryl/alkenyl sulfonates with arylboronic …
Number of citations: 65 onlinelibrary.wiley.com
Y Li, XF Lin, MY Liu, LL Zhang… - Journal of Chemical …, 2013 - journals.sagepub.com
PdCl 2 (1-methylimidazole) 2 was an effective catalyst in neat water for the Suzuki–Miyaura and Mizoroki–Heck reactions of aryl bromides and iodides with, respectively, arylboronic …
Number of citations: 6 journals.sagepub.com
K Komeyama, Y Nagao, M Abe, K Takaki - Bulletin of the Chemical …, 2014 - journal.csj.jp
FeSO 4 -mediated direct arylation of heteroarenes with arylboronic acids in the presence of K 2 S 2 O 8 has been developed. A slow addition of an aqueous solution of an iron complex …
Number of citations: 11 www.journal.csj.jp

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